Potassium 1-amino-4-(4-(((2,3-dichloroquinoxalin-6-yl)sulphonyl)sulphamoyl)-2,6-(dimethylphenyl))amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
Description
This compound belongs to a class of anthracene-based sulphonates characterized by complex substituents. Its structure includes:
- A 9,10-dihydro-9,10-dioxoanthracene core, providing a planar aromatic system with electron-deficient quinone moieties.
- Two sulphonate groups at positions 1 and 2, enhancing water solubility.
- A potassium counterion, which may influence solubility compared to sodium analogs.
Properties
CAS No. |
97375-11-6 |
|---|---|
Molecular Formula |
C30H20Cl2KN5O9S3 |
Molecular Weight |
800.7 g/mol |
IUPAC Name |
potassium;1-amino-4-[4-[(2,3-dichloroquinoxalin-6-yl)sulfonylsulfamoyl]-2,6-dimethylanilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C30H21Cl2N5O9S3.K/c1-13-9-16(48(42,43)37-47(40,41)15-7-8-19-20(11-15)36-30(32)29(31)35-19)10-14(2)26(13)34-21-12-22(49(44,45)46)25(33)24-23(21)27(38)17-5-3-4-6-18(17)28(24)39;/h3-12,34,37H,33H2,1-2H3,(H,44,45,46);/q;+1/p-1 |
InChI Key |
ARQSCBOOLRQPFX-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC(=C1NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])C)S(=O)(=O)NS(=O)(=O)C5=CC6=C(C=C5)N=C(C(=N6)Cl)Cl.[K+] |
Origin of Product |
United States |
Preparation Methods
Preparation of 9,10-dihydro-9,10-dioxoanthracene-2-sulphonate intermediate
- Starting from anthraquinone, selective sulphonation at the 2-position is achieved using fuming sulfuric acid or chlorosulfonic acid under controlled temperature to introduce the sulphonate group.
- The sulphonation reaction is carefully monitored to avoid polysulphonation.
- The sulphonate intermediate is then neutralized with potassium hydroxide to form the potassium sulphonate salt.
Amination of the anthraquinone sulphonate
- The 1-amino and 4-amino substituents are introduced via nucleophilic aromatic substitution or reductive amination on the anthraquinone ring.
- Amination reagents such as ammonia or substituted anilines are used under elevated temperature and pressure conditions.
- Protecting groups may be employed to direct substitution and prevent side reactions.
Synthesis of 2,3-dichloroquinoxaline sulphonyl chloride
- The quinoxaline ring is synthesized by condensation of o-phenylenediamine derivatives with 1,2-dicarbonyl compounds.
- Chlorination at the 2,3-positions is performed using reagents like phosphorus pentachloride or thionyl chloride.
- Sulphonyl chloride functionality is introduced by sulphonation followed by chlorination, yielding 2,3-dichloroquinoxalin-6-yl sulphonyl chloride.
Coupling of sulphonyl-sulphamoyl group to the anthraquinone amino derivative
- The sulphonyl chloride intermediate is reacted with the amino group on the anthraquinone derivative to form the sulphonamide linkage.
- This step is typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran with a base like triethylamine to scavenge HCl.
- The reaction is performed under inert atmosphere to prevent hydrolysis.
Summary Table of Preparation Steps
| Step | Intermediate/Reaction | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Anthraquinone sulphonation | Fuming H2SO4 or chlorosulfonic acid, controlled temp | Selective sulphonation at 2-position |
| 2 | Amination of anthraquinone sulphonate | Ammonia or substituted anilines, heat, pressure | Introduce 1-amino and 4-amino groups |
| 3 | Quinoxaline ring synthesis and chlorination | o-Phenylenediamine + 1,2-dicarbonyl, PCl5 or SOCl2 | 2,3-dichloroquinoxaline sulphonyl chloride formation |
| 4 | Sulphonamide coupling | Sulphonyl chloride + amino-anthraquinone, base, inert atmosphere | Formation of sulphonamide bond |
| 5 | Introduction of 2,6-dimethylphenyl amino group and salt formation | Nucleophilic substitution, KOH neutralization | Final potassium salt product |
Research Findings and Considerations
- The sulphonation and sulphonylation steps require precise control of temperature and stoichiometry to avoid overreaction and degradation of sensitive groups.
- The use of protecting groups during amination steps improves regioselectivity and yield.
- The potassium salt form enhances water solubility and stability, which is critical for pharmaceutical applications.
- Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry are essential to confirm the structure at each stage.
- Purification challenges arise due to the compound’s multiple polar groups; chromatographic methods and recrystallization from suitable solvents are employed.
Chemical Reactions Analysis
Types of Reactions
Potassium 1-amino-4-[4-[[(2,3-dichloroquinoxalin-6-yl)sulfonyl]sulfamoyl]-2,6-(dimethylphenyl)]amino-9,10-dihydro-9,10 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the sulfonyl groups or the quinoxaline ring.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps often include:
- Formation of the quinoxaline moiety : This is achieved through the chlorination of 2,3-dihydroxyquinoxaline followed by hydrazine treatment to produce a hydrazino derivative. Subsequent reactions lead to the formation of the desired quinoxaline structure.
- Sulphonation and coupling reactions : The introduction of sulphonyl groups and subsequent coupling with amino derivatives are critical for enhancing the compound's biological activity.
Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing quinoxaline and anthracene structures. For instance, derivatives similar to potassium 1-amino-4-(4-(((2,3-dichloroquinoxalin-6-yl)sulphonyl)sulphamoyl)-2,6-(dimethylphenyl))amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate have shown promising results in inhibiting tumor growth in various cancer cell lines. The mechanism often involves:
- Induction of apoptosis in cancer cells.
- Inhibition of key signaling pathways that promote cancer cell proliferation.
Antimicrobial Properties
The sulphonamide component of the compound suggests potential antimicrobial activity. Research indicates that similar sulphonamide derivatives exhibit broad-spectrum antibacterial properties by inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.
Material Science Applications
The unique structural features of this compound make it a candidate for applications in material sciences:
Organic Electronics
Compounds with anthracene cores are known for their photophysical properties. They can be used in:
- Organic light-emitting diodes (OLEDs).
- Organic photovoltaics (OPVs) due to their ability to transport charge effectively.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of similar compounds:
Mechanism of Action
The mechanism of action of Potassium 1-amino-4-[4-[[(2,3-dichloroquinoxalin-6-yl)sulfonyl]sulfamoyl]-2,6-(dimethylphenyl)]amino-9,10-dihydro-9,10 involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key analogs and their properties are summarized below:
*Estimated molecular weight based on substituents and comparison to sodium analogs.
Key Observations:
- Substituent Effects: The main compound’s dichloroquinoxaline group distinguishes it from analogs, offering unique electronic and steric properties.
- Counterion Impact : Potassium salts generally exhibit higher solubility in water than sodium salts due to larger ionic radius, though direct data are unavailable here.
Biological Activity
Potassium 1-amino-4-(4-(((2,3-dichloroquinoxalin-6-yl)sulphonyl)sulphamoyl)-2,6-(dimethylphenyl))amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate is a complex synthetic compound that incorporates elements known for their biological activity. The compound is characterized by a quinoxaline moiety and an anthracene backbone, which are associated with various pharmacological effects. This article explores the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological properties:
- Quinoxaline moiety : Known for antimicrobial and anticancer properties.
- Anthracene core : Often associated with photodynamic therapy applications.
- Sulphonamide group : Linked to antibacterial activity.
Antimicrobial Activity
Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. For instance, compounds derived from 2,3-dichloroquinoxaline have been evaluated for their efficacy against various bacterial strains. In one study, derivatives showed promising results against resistant strains of bacteria, suggesting potential as new antimicrobial agents .
Anticancer Potential
The anthracene component of the compound has been studied for its anticancer effects. Compounds with similar structures have demonstrated the ability to inhibit tumor growth in vitro and in vivo. For example, studies have shown that anthracene derivatives can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA Gyrase : Quinoxaline derivatives have been reported to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition leads to bacterial cell death .
- Induction of Apoptosis : The anthracene moiety may facilitate apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
- Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, which can protect cells from oxidative stress and contribute to their therapeutic effects .
Study 1: Antimicrobial Evaluation
A study conducted on various quinoxaline derivatives evaluated their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the quinoxaline structure significantly enhanced antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) strains .
Study 2: Anticancer Activity
In another research project focusing on anthracene derivatives, it was found that specific compounds induced significant cytotoxicity in breast cancer cell lines. The study highlighted the role of structural modifications in enhancing anticancer activity through improved cellular uptake and targeted delivery mechanisms .
Data Summary
Q & A
Q. What spectroscopic techniques are recommended to confirm the structural integrity of this compound?
To validate the molecular structure, use 1H and 13C NMR to resolve aromatic protons and substituent positions, FT-IR to identify sulphonate and amino functional groups, and high-resolution mass spectrometry (HRMS) to confirm the molecular weight . For anthraquinone derivatives, UV-Vis spectroscopy can monitor electronic transitions, while X-ray crystallography (if crystalline) provides definitive structural confirmation .
Q. What solvent systems are suitable for solubility testing, given the compound’s polyaromatic and sulphonate groups?
Prioritize polar aprotic solvents (e.g., DMSO, DMF) due to the sulphonate group’s hydrophilicity. Test solubility in aqueous buffers (pH 2–12) to assess stability under physiological conditions. For hydrophobic anthracene cores, mixed solvents (e.g., methanol-water) may enhance dissolution. Document phase separation via dynamic light scattering (DLS) .
Q. How can researchers mitigate degradation during storage?
Store lyophilized samples at −20°C in amber vials to prevent photodegradation. For solutions, use inert atmospheres (argon/nitrogen) and antioxidants (e.g., BHT) to inhibit oxidation. Monitor degradation via HPLC with UV detection at λ = 254 nm .
Advanced Research Questions
Q. What experimental design strategies optimize synthesis yield while minimizing by-products?
Employ factorial design (e.g., 2k-p) to screen critical variables (temperature, catalyst loading, reaction time). Use HPLC to quantify intermediates and by-products . For example, if dichloroquinoxaline coupling is inefficient, explore Pd-catalyzed cross-coupling or microwave-assisted synthesis to enhance regioselectivity .
Q. How can computational modeling predict interactions between this compound and biological targets?
Perform density functional theory (DFT) to map electron density around the dichloroquinoxaline moiety, which may intercalate DNA or inhibit enzymes. Molecular docking (AutoDock Vina) can simulate binding to quinoxaline-binding proteins (e.g., kinases). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What methodologies resolve contradictions in reported reactivity of the sulphamoyl group?
Conflicting reactivity data (e.g., sulphamoyl hydrolysis rates) may arise from pH-dependent stability. Conduct kinetic studies under controlled pH (2–10) using LC-MS to track degradation products. Compare with structurally analogous compounds (e.g., ) to identify substituent effects .
Data Analysis and Interpretation
Q. How should researchers address inconsistent spectroscopic data for the anthracene core?
Anthracene derivatives often exhibit polymorphism. Use differential scanning calorimetry (DSC) to detect crystalline forms and solid-state NMR to resolve conformational differences. If NMR signals overlap, apply 2D techniques (COSY, HSQC) .
Q. What statistical approaches validate reproducibility in biological assays?
For cell-based studies, use Grubbs’ test to exclude outliers and ANOVA to assess batch-to-batch variability. Normalize data against positive controls (e.g., doxorubicin for cytotoxicity). Replicate experiments across three independent labs to confirm robustness .
Advanced Methodological Integration
Q. Can AI-driven platforms enhance reaction optimization for this compound?
Yes. Train machine learning models on historical synthesis data (e.g., yields, solvents) to predict optimal conditions. Integrate with COMSOL Multiphysics for real-time monitoring of heat/mass transfer. Autonomous labs (e.g., AI-guided robotics) can iteratively refine protocols .
Q. How to design a stability-indicating assay for regulatory submission?
Follow ICH Q2(R1) guidelines: Use forced degradation (heat, light, oxidation) to validate HPLC method specificity. Ensure resolution factor >2 between the analyte and degradation peaks. Include mass spectrometry to confirm degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
